9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Overview
Description
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to an aminobutyl side chain. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the aminobutyl side chain. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Preparation of Purine Base: The purine base can be synthesized through various methods, including the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Introduction of Aminobutyl Side Chain: The aminobutyl side chain is introduced through a nucleophilic substitution reaction, where an appropriate aminobutyl halide reacts with the purine base.
Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aminobutyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Scientific Research Applications
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: Known for their biological activities, including anticancer and antimicrobial properties.
Pyrrolidine Derivatives: Widely used in medicinal chemistry for their versatile biological activities.
Imidazole Derivatives: Commonly used in pharmaceuticals for their broad-spectrum biological activities.
Uniqueness
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride stands out due to its unique structure, which combines a purine base with an aminobutyl side chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
9-(2-aminobutyl)purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXVUJWAGOAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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